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An In-depth Technical Guide to 3-Cyclohexyl-3-oxopropionic Acid Ethyl Ester

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 3-Cyclohexyl-3-oxopropionic acid
ethyl ester, a versatile (3-keto ester intermediate. Designed for researchers, medicinal chemists,
and process development scientists, this document delves into the core physicochemical
properties, spectroscopic signatures, synthesis, and analytical validation of this compound,
offering field-proven insights into its handling and application.

Compound Identification and Structure

3-Cyclohexyl-3-oxopropionic acid ethyl ester is a bifunctional organic molecule containing both
a ketone and an ester moiety, separated by a methylene group. This 3-dicarbonyl arrangement
is the source of its unique reactivity and utility as a synthetic building block.

IUPAC Name: ethyl 3-cyclohexyl-3-oxopropanoate|[1]

Synonyms: 3-Cyclohexyl-3-oxo-propionic acid ethyl ester, Ethyl 3-cyclohexyl-3-
oxopropionate, Ethyl 3-oxocyclohexanepropionate[1][2]

CAS Number: 15971-92-3[2][3]

Molecular Formula: C11H1sOs3[1][3]
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« Canonical SMILES: CCOC(=0)CC(=0)C1CCCCC1[1]
« InChlKey: ASYASKBLHYSMEG-UHFFFAOYSA-N[1]

The presence of the cyclohexyl group imparts lipophilicity, a desirable trait in many drug
discovery programs, while the -keto ester functionality provides a reactive handle for a wide
array of chemical transformations.

Physicochemical Properties

The physical properties of a compound are critical for its application in experimental settings,
influencing solvent selection, reaction conditions, and purification methods. The data below has
been compiled from authoritative chemical databases.

Property Value Source
Molecular Weight 198.26 g/mol [1][3]
Boiling Point 165°C at 20 mmHg [2]
Appearance Colorless liquid (inferred) [4]
XLogP3-AA (Lipophilicity) 2.4 [1]
Topological Polar Surface Area  43.4 A2 [1]
Hydrogen Bond Donor Count 0 [1]
Hydrogen Bond Acceptor

C)c;untg p 3 ]
Rotatable Bond Count 5 [1]

Causality Insight: The relatively high boiling point is consistent with its molecular weight and
polar carbonyl groups. The XLogP value of 2.4 indicates moderate lipophilicity, suggesting
good solubility in common organic solvents like ethyl acetate, dichloromethane, and THF, but
poor solubility in water. The absence of hydrogen bond donors and the presence of three
acceptors will govern its interaction with protic solvents and its behavior in chromatographic
separations.
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Synthesis and Chemical Reactivity

The synthesis of 3-keto esters like 3-cyclohexyl-3-oxopropionic acid ethyl ester is a
cornerstone of synthetic organic chemistry. A robust and scalable approach involves the
acylation of a malonic ester derivative, a strategy that offers high yields and purity.

Synthetic Workflow: A Malonic Ester Approach

A highly effective method is analogous to the synthesis of similar keto esters, proceeding via
the acylation of monoethyl malonate.[5] This pathway is chosen for its efficiency and control
over the final product structure.

© 2025 BenchChem. All rights reserved. 3/10 Tech Support


https://prepchem.com/ethyl-3-cyclopropyl-3-oxopropionate/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b094440?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Starting Materials

(Ethyl Hydrogen Malonate) (n-Butyllithium (Base)) THF (Solvent) (Cyclohexanecarbonyl Chloride)

Reaction Sequence

\i v v

Step 1: Deprotonation
thyl malonate is treated with n-BuLi in THF at low temperature (-75°C) to form the dianion

Forms reactive dianion

Y Y

Step 2: Acylation
yclohexanecarbonyl chloride is added to the dianion solution, forming the acylated intermediate

Forms acylated malonate
Y

Step 3: Workup & Decarboxylation
gueous acidic workup quenches the reaction and induces decarboxylation to yield the final produci!

Final purification
\

Product:
3-Cyclohexyl-3-oxopropionic acid ethyl ester

Click to download full resolution via product page

Caption: Synthetic workflow for 3-Cyclohexyl-3-oxopropionic acid ethyl ester.

Core Reactivity

The key to the compound's utility lies in the active methylene group (the -CHz- between the two
carbonyls). The protons on this carbon are significantly acidic (pKa = 11 in DMSO) because the
resulting carbanion (enolate) is stabilized by resonance, delocalizing the negative charge onto
both oxygen atoms.
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This acidity allows for easy deprotonation with a suitable base (e.g., sodium ethoxide, LDA) to
form a potent nucleophile. This enolate can undergo a variety of C-C bond-forming reactions,
including:

» Alkylation: Reaction with alkyl halides to introduce substituents at the a-position.
e Acylation: Reaction with acyl chlorides or anhydrides.
e Michael Addition: Conjugate addition to a,B-unsaturated carbonyl compounds.

This reactivity makes it a valuable precursor for synthesizing more complex molecules,
including heterocyclic compounds and substituted cyclohexyl derivatives for drug discovery
programs.[4][6]

Analytical Characterization and Validation

Rigorous analytical characterization is hon-negotiable for ensuring the identity, purity, and
stability of a chemical intermediate. A combination of spectroscopic methods provides a self-
validating system for confirming the structure.

Spectroscopic Data Profile
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Technique Expected Key Features

- Active Methylene Protons: A singlet around
3.4-3.6 ppm. - Ethyl Group: A quartet around

1H NMR 4.1-4.2 ppm (OCH2z) and a triplet around 1.2-1.3
ppm (CHs). - Cyclohexyl Group: A complex
multiplet in the upfield region (1.0-2.5 ppm).

- Keto Carbonyl: A peak around 202-205 ppm. -
Ester Carbonyl: A peak around 167-170 ppm. -
Active Methylene Carbon: A peak around 45-50
13C NMR ppm. - Ethyl Group: Peaks around 61 ppm
(OCHz) and 14 ppm (CHs). - Cyclohexyl
Carbons: Several peaks in the 25-45 ppm

range.

- Strong C=0 Stretch (Ketone): ~1715 cm™1. -
Infrared (IR) Strong C=0 Stretch (Ester): ~1740 cm~1, - C-H
Stretches (Aliphatic): ~2850-2950 cm~1.

- Monoisotopic Mass: 198.1256 Da.[1] -
Mass Spectrometry (MS) Expected Adducts (ESI+): [M+H]* at m/z
199.13, [M+Na]* at m/z 221.11.[7]

Expertise Insight: The distinct chemical shifts of the two carbonyl carbons in the 13C NMR
spectrum and the two separate C=0 stretching frequencies in the IR spectrum are definitive
proof of the [3-keto ester functionality. The integration of the signals in the *H NMR spectrum
provides quantitative validation of the proton count for each part of the molecule.

Standard Operating Protocol: NMR for Structural
Validation

This protocol describes a self-validating system for confirming the identity and purity of a
synthesized batch of 3-Cyclohexyl-3-oxopropionic acid ethyl ester.
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Data Acquisition

Acquire DEPT-135

(optional, for C-type)
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Data Analysis & Validation

Process spectra . Assign peaks based on Compare data to Confirm Structure
vvvvvvvvvvv form, phase) [Ca"b’a‘e HioTMS at0 “p”‘] > [Lhemma\ shift & integration predicted values |\ & Assess Purity >05%

Sample Preparation

Weigh ~10-20 mg Dissolve in 0.6 mL "Add TMS as internal
of sample of CDCls standard (0 ppm)

NZ Y

Click to download full resolution via product page
Caption: Standard workflow for NMR-based structural validation.
Step-by-Step Methodology:

o Preparation: Accurately weigh 15 mg of the purified ester into a clean vial. Add 0.6 mL of
deuterated chloroform (CDCIs) containing 0.03% v/v tetramethylsilane (TMS). The choice of
CDCls is due to its excellent solubilizing power for this compound and its clean spectral
window. TMS serves as the universally accepted internal standard for chemical shift
calibration.

e Transfer: Transfer the solution to a 5 mm NMR tube.

e 1H NMR Acquisition: On a 400 MHz (or higher) spectrometer, acquire a proton spectrum. A
standard pulse program is sufficient. Ensure the spectral width covers -1 to 12 ppm.

e 13C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This experiment requires
more scans due to the low natural abundance of 13C. The spectral width should cover 0 to
220 ppm to ensure both carbonyl carbons are observed.

» Data Processing: Apply Fourier transformation, phase correction, and baseline correction to
the acquired Free Induction Decays (FIDs).
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o Validation:

o Chemical Shift: Calibrate the *H spectrum by setting the TMS peak to 0.00 ppm. Verify that
all observed peaks match the expected chemical shifts (as listed in section 4.1).

o Integration: Integrate the signals in the *H spectrum. The ratio of the integrals should
correspond to the number of protons in each environment (e.g., 2H for the active
methylene, 2H for the -OCH:-, 3H for the -CHs, and 11H for the cyclohexyl group).

o Purity Assessment: The purity can be estimated from the *H NMR by comparing the
integral of the product peaks to the integrals of any impurity signals.

Applications in Research and Drug Development

While 3-Cyclohexyl-3-oxopropionic acid ethyl ester is primarily a building block rather than an
active pharmaceutical ingredient, its derivatives are of significant interest. The cyclohexyl
moiety is a common bioisostere for phenyl groups, often used to improve metabolic stability
and solubility while maintaining binding affinity.

o Scaffold for Heterocycles: It can be used to synthesize pyrazoles, isoxazoles, and
pyrimidines, which are privileged structures in medicinal chemistry.

o Precursor for Novel Analogs: Its structure serves as a starting point for creating libraries of
compounds for screening. For instance, related cyclohexyl-containing molecules have
demonstrated cytotoxic activity against human leukemic cell lines, operating through
caspase-independent apoptosis, highlighting the potential of this chemical space in oncology
research.[8]

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided to the European
Chemicals Agency (ECHA), this compound presents several hazards.[1]

e Hazard Statements:
o H302: Harmful if swallowed.[1]

o H315: Causes skin irritation.[1]
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o H319: Causes serious eye irritation.[1]

o H332: Harmful if inhaled.[1]

e Precautionary Measures:
o Work in a well-ventilated fume hood.

o Wear appropriate personal protective equipment (PPE), including safety glasses, a lab
coat, and nitrile gloves.

o Avoid inhalation of vapors and direct contact with skin and eyes.

Conclusion

3-Cyclohexyl-3-oxopropionic acid ethyl ester is a valuable and versatile chemical intermediate
defined by the reactivity of its 3-keto ester functionality. Its moderate lipophilicity, combined with
the synthetic accessibility of its active methylene site, makes it an important tool for medicinal
chemists and researchers. A thorough understanding of its physicochemical properties and the
application of robust analytical validation techniques, such as the NMR protocol detailed
herein, are essential for its successful and reliable use in the synthesis of novel and complex
molecular architectures.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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